Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate
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Description
Dimethyl (1,1-dioxidotetrahydrothiophen-3-yl)propanedioate, also known as DMTPD, is an organic compound belonging to the class of dioxides. It is a colorless solid at room temperature, with a melting point of 78°C. It is insoluble in water and slightly soluble in organic solvents. DMTPD has been used in a variety of scientific applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry.
Scientific Research Applications
Cryopreservation Methods
Cryopreservation of Human Embryos : Research has explored the use of cryoprotectants for the preservation of human embryos. Early stage embryos, including the pronucleate stage, have been cryopreserved using 1,2-propanediol, a related compound, to maintain viability post-thawing. This method has proven effective for embryos with less than or equal to two blastomeres, highlighting its potential for fertility treatments and research (van Steirteghem et al., 1987).
Vitrification vs. Slow Freezing : Another study compared vitrification and slow freezing methods for cryopreserving cleavage-stage human embryos. Vitrification, not including dimethyl sulfoxide but using ethylene glycol and 1,2-propanediol, resulted in higher embryo survival rates and metabolic activity compared to slow freezing. This suggests that vitrification, with its less traumatic impact on cells, might be a more effective cryopreservation strategy (Balaban et al., 2008).
Toxicity Considerations
Propylene Glycol Toxicity : The incidence of propylene glycol toxicity, used as a solvent in intravenous medications, has been increasingly recognized. A study highlighted the potential for severe iatrogenic illness in ICU patients receiving IV benzodiazepines dissolved in propylene glycol. Monitoring for early evidence of toxicity is recommended for patients receiving such treatments, emphasizing the need for awareness and preventive measures in clinical settings (Wilson et al., 2005).
properties
IUPAC Name |
dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJYKARDXHPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate |
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